molecular formula C19H13ClFN5S B12374399 Egfr WT/T790M-IN-2

Egfr WT/T790M-IN-2

Cat. No.: B12374399
M. Wt: 397.9 g/mol
InChI Key: TYHZBGWWBSLPJD-FOKLQQMPSA-N
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Description

Egfr WT/T790M-IN-2 is a compound designed to target the epidermal growth factor receptor (EGFR) with a specific mutation known as T790M. This mutation is a common mechanism of resistance in non-small cell lung cancer (NSCLC) patients who have been treated with first- or second-generation tyrosine kinase inhibitors (TKIs). The T790M mutation increases the affinity of the receptor for ATP, thereby reducing the efficacy of TKIs .

Preparation Methods

The synthesis of Egfr WT/T790M-IN-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield the desired compound .

it is likely that the process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Egfr WT/T790M-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may yield a dehydroxylated product .

Mechanism of Action

Egfr WT/T790M-IN-2 exerts its effects by binding to the ATP-binding site of the EGFR with T790M mutation. This binding inhibits the kinase activity of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the Ras/ERK1/2 and PI3K/AKT pathways .

Properties

Molecular Formula

C19H13ClFN5S

Molecular Weight

397.9 g/mol

IUPAC Name

4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+

InChI Key

TYHZBGWWBSLPJD-FOKLQQMPSA-N

Isomeric SMILES

CSC1=NC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F

Canonical SMILES

CSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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